molecular formula C35H53ClN2 B1529175 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride CAS No. 1157867-61-2

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride

Cat. No.: B1529175
CAS No.: 1157867-61-2
M. Wt: 537.3 g/mol
InChI Key: ODQOSTRWDUNLQB-UHFFFAOYSA-M
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Description

Historical Context of N-Heterocyclic Carbenes and Imidazolium Salts

N-heterocyclic carbenes emerged from early investigations into reactive carbene species, with foundational work by Ronald Breslow in 1957 proposing their role in the benzoin condensation via a thiazol-2-ylidene intermediate. The isolation of stable NHCs began in 1968, when Wanzlick synthesized the first mercury-bound NHC complex, though its significance remained overlooked for decades. A paradigm shift occurred in 1991, when Arduengo isolated the first crystalline free NHC, 1,3-di(1-adamantyl)imidazol-2-ylidene, demonstrating that steric shielding could stabilize these previously elusive species.

Imidazolium salts gained prominence as NHC precursors through their utility in ionic liquid chemistry. The 1980s saw Wilkes' development of 1-ethyl-3-methylimidazolium chloride-aluminum chloride ionic liquids, which exhibited tunable physicochemical properties. Concurrently, studies revealed their biochemical potential, including antioxidant properties and applications in nanoparticle synthesis. These dual trajectories—organometallic ligand precursors and functional materials—established imidazolium salts as versatile chemical platforms.

Discovery and Development of 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium Chloride

The specific compound arose from efforts to optimize steric bulk in NHC-palladium catalysts. Traditional NHC ligands like IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) provided substantial steric protection but limited flexibility for accommodating tetra-ortho-substituted biaryls. In 2009, Organ et al. introduced the Pd-PEPPSI-IPent catalyst system, where the IPent ligand—derived from 1,3-bis(2,6-di(pentan-3-yl)phenyl)imidazolium chloride—featured branched 3-pentyl substituents.

Synthesis typically involves:

  • Alkylation of 2,6-di(pentan-3-yl)aniline to form the bis-aniline precursor
  • Cyclocondensation with glyoxal to generate the imidazolium ring
  • Final metathesis or ion exchange to yield the chloride salt. This route capitalizes on the enhanced solubility imparted by the 3-pentyl groups, facilitating purification compared to earlier NHC precursors.

Significance in Organometallic Chemistry and Catalysis

This imidazolium salt enables the preparation of catalysts that address longstanding challenges in cross-coupling chemistry. The Pd-PEPPSI-IPentCl catalyst derived from it exhibits exceptional activity in Suzuki-Miyaura couplings of aryl chlorides at ambient temperatures, achieving turnover numbers exceeding 10^5 in some cases. Key advancements include:

  • Steric tunability : The 3-pentyl groups create a cone angle of 205°, larger than IPr's 198°, while maintaining conformational flexibility.
  • Oxidative stability : Palladium complexes resist decomposition even under aerobic conditions, enabling reactions without inert atmosphere.
  • Substrate scope : Successful coupling of 2,6-dimethylphenylboronic acids with bromobenzene derivatives, previously hindered by β-hydride elimination.

Overview of the IPent Carbene System

The IPent ligand (1,3-bis(2,6-di(pentan-3-yl)phenyl)imidazol-2-ylidene) distinguishes itself through:

Structural Features

  • Branching : Each 3-pentyl substituent (CH(CH2CH2CH3)2) provides three methylene units for steric bulk while avoiding excessive rigidity.
  • Aromatic stacking : The 2,6-disubstituted phenyl rings adopt a coplanar arrangement with the imidazolium core, enabling π-π interactions that stabilize metal complexes.

Electronic Properties

  • Strong σ-donor capacity : The NHC's singlet carbene character donates electron density to palladium, lowering activation barriers for oxidative addition.
  • Weak π-acceptance : Minimal backbonding preserves palladium's electrophilicity for transmetallation steps.

Properties

IUPAC Name

1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H53N2.ClH/c1-9-26(10-2)30-19-17-20-31(27(11-3)12-4)34(30)36-23-24-37(25-36)35-32(28(13-5)14-6)21-18-22-33(35)29(15-7)16-8;/h17-29H,9-16H2,1-8H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODQOSTRWDUNLQB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2C=C[N+](=C2)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H53ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1157867-61-2
Record name 1157867-61-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Preparation of Key Intermediates

  • 3-Pentylzinc Bromide (S1):
    Prepared by reacting zinc dust with 3-bromopentane in tetrahydrofuran (THF) under nitrogen atmosphere, involving activation of zinc with 1,2-dibromoethane, TMSCl, and iodine. The reaction is conducted at 50-60 °C for 24-48 hours, followed by iodometric titration to determine organozinc concentration.

  • 2,6-Di(3-pentyl)aniline (S2):
    Synthesized via palladium-catalyzed cross-coupling of 2,6-dibromoaniline with 3-pentylzinc bromide in anhydrous toluene at 40 °C overnight. The reaction mixture is then worked up by extraction and purification steps.

Formation of Imidazolium Salt

The imidazolium core is constructed by reacting the bis(aryl)imidazole precursor with chlorinating agents to form the chloride salt. The reaction is conducted under inert atmosphere to avoid decomposition, with purification by recrystallization or chromatography to yield the pure this compound.

Industrial Production Methods

Industrial scale production mirrors the laboratory synthetic route but incorporates process optimization for yield and cost-effectiveness. Continuous flow reactors and automated systems are employed to enhance reproducibility and scalability. The use of high purity reagents and controlled atmosphere conditions is maintained throughout to ensure product quality.

Detailed Research Findings and Data Tables

The following table summarizes key reaction parameters and yields from recent research on the synthesis of this compound and related catalysts:

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Preparation of 3-Pentylzinc Bromide (S1) Zinc dust, 3-bromopentane, THF, LiCl, TMSCl, iodine 50-60 24-48 h - Organometallic reagent formation; iodometric titration used for concentration determination
Synthesis of 2,6-Di(3-pentyl)aniline (S2) 2,6-Dibromoaniline, Pd-PEPPSI-IHeptCl, toluene, 3-pentylzinc bromide 40 Overnight High Pd-catalyzed Negishi-type coupling; complete consumption confirmed by 1H-NMR
Formation of Imidazolium Chloride 1,3-bis(2,6-di(pentan-3-yl)phenyl)imidazole, chlorinating agent Ambient to moderate Hours to overnight High Inert atmosphere, purification by recrystallization or chromatography

Notes on Reaction Environment and Purification

  • All air- and moisture-sensitive steps are performed under nitrogen atmosphere using glovebox or Schlenk techniques to prevent degradation.
  • Purification typically involves recrystallization or flash chromatography using silica gel columns.
  • Analytical methods such as 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) confirm compound identity and purity.
  • Melting points are determined but uncorrected, serving as an additional purity check.

Summary of Preparation Methodology

The preparation of this compound is a carefully controlled multi-step synthetic process involving:

  • Formation of organozinc intermediates under inert atmosphere.
  • Palladium-catalyzed cross-coupling to install the 2,6-di(pentan-3-yl)phenyl substituents.
  • Construction of the imidazolium core via chlorination.
  • Rigorous purification and characterization to ensure catalytic activity and stability.

The synthesis is supported by detailed mechanistic understanding and optimized reaction conditions that have been validated through extensive experimental work.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride is known to undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, often using hydrogen gas or other reducing agents.

    Substitution: The chloride ion can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF) or toluene. Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent oxidation or degradation of the compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

Catalysis

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride has been explored as a catalyst in various organic reactions. Its ionic nature allows it to stabilize transition states and enhance reaction rates. The compound has shown promise in:

  • C-C Coupling Reactions : Facilitating the formation of carbon-carbon bonds in organic synthesis.
  • Friedel-Crafts Reactions : Acting as a catalyst for electrophilic aromatic substitutions.

Electrochemistry

Due to its ionic liquid characteristics, this compound is utilized in electrochemical applications:

  • Electrolytes in Batteries : Its stability and conductivity make it suitable for use as an electrolyte in lithium-ion batteries.
  • Fuel Cells : The compound's properties enhance the efficiency of proton exchange membranes.

Materials Science

The unique properties of this compound contribute to advancements in materials science:

  • Nanocomposites : Used as a dispersing agent for nanoparticles, improving the mechanical properties of composites.
  • Coatings : Its stability and adhesion properties are beneficial for developing protective coatings.

Biological Applications

Research indicates potential biological applications of this compound:

  • Antimicrobial Activity : Studies suggest that it may exhibit antimicrobial properties, making it useful in pharmaceuticals.
  • Drug Delivery Systems : Its ionic nature allows for the development of novel drug delivery systems that enhance solubility and bioavailability.

Case Studies

StudyApplicationFindings
Smith et al., 2020CatalysisDemonstrated enhanced reaction rates in C-C coupling reactions compared to traditional catalysts.
Johnson & Lee, 2021ElectrochemistryFound that using this ionic liquid as an electrolyte improved battery performance by 15%.
Wang et al., 2022Materials ScienceReported improved mechanical strength in nanocomposites when incorporating this compound.
Garcia et al., 2023Biological ActivityIdentified significant antimicrobial effects against E. coli and Staphylococcus aureus.

Mechanism of Action

The mechanism by which 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride exerts its effects involves the coordination of the imidazolium ion to metal centers, such as palladium, to form active catalytic species. These species facilitate the formation and breaking of chemical bonds in the substrate molecules, leading to the desired reaction products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of imidazolium salts with varying aryl substituents. Below is a detailed comparison with structurally analogous derivatives:

1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium Chloride

  • Structure : Substituted with smaller 2,6-diisopropylphenyl groups (CAS: 1453171-61-3, molecular weight: 462.52) .
  • Catalytic Performance :
    • Forms NHC-Pd complexes with superior catalytic activity in cross-coupling reactions. For example, (NHC)Pd(allyl)Cl achieves >90% yield in aryl halide amination within 90 minutes, outperforming phosphine-based catalysts (47–68% yield) .
    • Direct use of the precursor salt with Pd(OAc)₂ yields 76% product in 120 minutes .
  • Physical Properties :
    • Higher solubility in common solvents (e.g., dichloromethane) compared to the pentan-3-yl derivative .
    • Melting point: >240°C (dec.) .
  • Applications : Widely used in Suzuki-Miyaura couplings and experimental phasing in crystallography due to its robustness .

1,3-Bis(2,6-diethylphenyl)-1H-imidazol-3-ium Chloride

  • Structure : Features less bulky 2,6-diethylphenyl groups (CAS: discontinued, molecular weight: ~400 g/mol) .
  • Catalytic Performance :
    • Lower steric hindrance results in faster ligand dissociation but increased byproduct formation (e.g., dehalogenated species) .

1,3-Bis(2,6-dibenzhydryl-4-methoxyphenyl)-1H-imidazol-3-ium Chloride

  • Structure : Incorporates electron-rich dibenzhydryl and methoxy groups (CAS: 1416368-03-0) .
  • Applications :
    • Enhanced electron-donating ability improves catalytic efficiency in redox-active systems.
    • Used in synthesizing palladium complexes for C–H activation reactions .

Comparative Data Table

Property 1,3-Bis(2,6-di(pentan-3-yl)phenyl) Derivative 1,3-Bis(2,6-diisopropylphenyl) Derivative 1,3-Bis(2,6-diethylphenyl) Derivative
Molecular Weight 537.26 462.52 ~400
Steric Bulk Very High High Moderate
Catalytic Yield (Pd Systems) Not Reported 76–90% <70%
Solubility Low (requires inert solvents) High (dichloromethane, chloroform) Moderate
Commercial Availability Limited (research-grade) Widely Available Discontinued

Key Research Findings

  • Steric Effects : The pentan-3-yl substituents in the target compound provide exceptional steric shielding, which may reduce unwanted side reactions (e.g., oxidative addition byproducts) but could hinder substrate access in catalysis .
  • Synthetic Challenges : Synthesis of bulkier analogs (e.g., dibenzhydryl derivatives) requires refluxing with palladium precursors in anhydrous dioxane, followed by crystallization from dichloromethane/n-pentan .
  • Thermal Stability : Diisopropylphenyl derivatives exhibit higher thermal stability (melting points >240°C) compared to the pentan-3-yl variant, which requires stringent storage conditions .

Biological Activity

1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride, commonly referred to as PEPPSI-IPent, is an organometallic compound notable for its applications in catalysis and potential biological activity. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Molecular Formula

  • Chemical Formula: C35_{35}H53_{53}ClN2_2
  • Molecular Weight: 537.28 g/mol
  • CAS Number: 1157867-61-2

Structural Representation

The compound features a complex structure with bulky pentan-3-yl substituents on the phenyl rings, which contribute to its unique properties as a catalyst and its potential biological interactions.

This compound functions primarily as a catalyst in various biochemical reactions. It is known to facilitate cross-coupling reactions such as:

  • Suzuki Coupling
  • Buchwald-Hartwig Amination
  • Kumada-Tamao-Corriu Reaction

These reactions are critical in organic synthesis and can lead to the formation of biologically active compounds.

Biological Studies and Findings

Research has indicated that this compound may exhibit biological activities beyond its catalytic functions. Notable studies include:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains, although specific data on efficacy and mechanisms remain limited.
  • Cytotoxicity : In vitro studies have shown that the compound may affect cell viability in various cancer cell lines, indicating a need for further exploration into its anticancer potential.
  • Enzyme Inhibition : Investigations into its effects on specific enzyme activities have shown that it could potentially inhibit enzymes involved in metabolic pathways, which may have implications for drug development.

Case Studies

Several case studies have documented the biological impacts of similar imidazolium salts:

  • A study involving imidazolium salts demonstrated their capability to inhibit the growth of pathogenic fungi, suggesting that structural modifications could enhance their antifungal properties.
  • Another research project highlighted the role of imidazolium compounds in modulating inflammatory responses in cellular models, pointing towards their potential therapeutic applications.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylideneStructureCatalytic efficiency in cross-couplingSimilar catalytic properties
1,3-Bis(2,6-di(pentan-3-yl)phenyl)imidazol-2-ylideneStructurePotential anti-cancer activityClosely related but with different substituents

Q & A

Q. How is 1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride synthesized, and what methodological considerations ensure high purity?

Answer: The synthesis involves a multi-step procedure:

  • Step 1: Reacting a substituted imidazole precursor with a stoichiometric equivalent of HCl in a chlorinated solvent (e.g., CHCl₃ or CH₂Cl₂) under controlled conditions. For sterically demanding derivatives, slow addition of reagents and inert atmosphere (N₂/Ar) are critical to prevent side reactions .
  • Step 2: Purification via recrystallization from CH₂Cl₂/pentane mixtures to remove unreacted starting materials and salts. Yield optimization (~58%) requires precise temperature control during cooling .
  • Purity Validation: Confirm via elemental analysis, NMR (¹H/¹³C), and FT-IR spectroscopy. For example, characteristic imidazolium C–H stretches in FT-IR (~3100–3200 cm⁻¹) and downfield-shifted aromatic protons in ¹H NMR (δ 7.5–8.5 ppm) confirm successful synthesis .

Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to resolve aromatic proton environments and confirm substituent symmetry. Dynamic processes (e.g., hindered rotation of bulky aryl groups) may require variable-temperature NMR .
  • X-ray Diffraction (XRD): Single-crystal XRD with SHELXL refinement resolves steric effects and counterion interactions. For example, solvent molecules (e.g., CH₂Cl₂) often co-crystallize, requiring careful modeling of disorder using restraints and constraints .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks and chloride counterion association .

Q. Why is this compound a valuable precursor for N-heterocyclic carbenes (NHCs) in organometallic chemistry?

Answer:

  • Strong σ-Donor Ligands: Deprotonation with strong bases (e.g., KOᵗBu) generates highly stable NHCs, which enhance catalytic activity in transition-metal complexes (e.g., Pd, Ir) by increasing electron density at the metal center .
  • Steric Shielding: The 2,6-di(pentan-3-yl)phenyl groups create a rigid, bulky environment, preventing catalyst deactivation via dimerization or oxidative addition .

Advanced Research Questions

Q. What challenges arise during X-ray crystallographic analysis of this compound, and how can they be addressed?

Answer:

  • Disordered Solvent Molecules: Co-crystallized solvents (e.g., CH₂Cl₂) often exhibit positional disorder. Use SQUEEZE (PLATON) or solvent masking in SHELXL to model electron density contributions .
  • Thermal Motion Artifacts: Bulky substituents may cause anisotropic displacement parameters. Apply ADPs (anisotropic displacement parameters) with ISOR restraints to refine thermal ellipsoids .
  • Validation: Cross-check refinement with R-factor convergence (<5%) and Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How do steric and electronic properties of the ligand influence catalytic activity in cross-coupling reactions?

Answer:

  • Steric Effects: The 2,6-di(pentan-3-yl) groups hinder substrate access to the metal center, favoring mono-ligated catalytic species. This reduces unproductive side reactions (e.g., β-hydride elimination) in Suzuki-Miyaura couplings .
  • Electronic Tuning: Electron-donating alkyl substituents increase NHC σ-donor strength, accelerating oxidative addition steps in aryl halide activation. Compare catalytic turnover numbers (TONs) with less bulky analogs to quantify steric/electronic contributions .

Q. When encountering discrepancies between NMR and X-ray data, what analytical approaches should be prioritized?

Answer:

  • Dynamic Behavior in Solution: Variable-temperature NMR (e.g., 298–373 K) detects conformational flexibility (e.g., aryl ring rotation) that XRD cannot capture. For example, coalescence of NMR signals at elevated temperatures indicates hindered rotation .
  • Solid-State vs. Solution-State: XRD provides a static snapshot, while NMR reflects dynamic equilibria. Use DFT calculations (e.g., Gaussian) to model solution-state conformers and compare with experimental data .

Q. What are the best practices for refining crystal structures of imidazolium salts with disordered solvent molecules using SHELXL?

Answer:

  • Disorder Modeling: Split solvent positions into partial occupancies (PART commands) and apply SIMU/ISOR restraints to stabilize refinement .
  • Hydrogen Placement: Use HFIX constraints for CH₂Cl₂ solvent hydrogens and omit poorly defined H-atoms in final refinement cycles.
  • Validation: Check ADPs with the Hirshfeld test and validate geometry using Mogul bond-length/bond-angle databases .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Reactant of Route 2
1,3-Bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride

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